REACTION_CXSMILES
|
[C:1](=[C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>[Pd].C(O)(C)C>[CH:1]([C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH2:6][CH:5]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)=C1C=CC(CC1)(C)CO
|
Name
|
raw material
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
produced by the same method
|
Type
|
CUSTOM
|
Details
|
the contents of the reaction vessel were reacted with each other at a pressure of from 0.1 to 0.4 MPa
|
Type
|
CUSTOM
|
Details
|
Thereafter, at the time at which the amount of hydrogen consumed
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CCC(CC1)(C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |